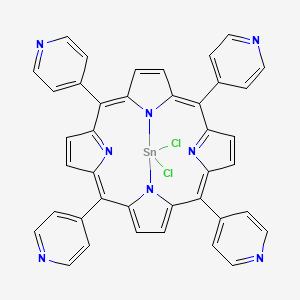

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride typically involves the reaction of meso-Tetra (4-Pyridyl) Porphine with a tin(IV) chloride source. The reaction is carried out in an acidified aqueous solution to facilitate the formation of the desired product . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride can participate in redox reactions due to the presence of the tin(IV) center. The tin(IV) ion can be reduced to tin(II), enabling the compound to engage in electron transfer processes. Electrochemical studies have characterized the redox properties of Sn(IV) porphyrins, demonstrating that the redox potential is influenced by the nature of the meso-substituents on the porphyrin ring .

Substitution Reactions

The pyridyl groups attached to the porphyrin ring can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. These reactions allow for the modification of the porphyrin's properties and the introduction of new functionalities.

Coordination Chemistry

The tin center in this compound can coordinate with additional ligands, resulting in complex structures suitable for catalysis and other applications. SnTPyP can form supramolecular assemblies through interactions, such as hydrogen bonding or coordination, involving the pyridine groups. These assemblies can be used to construct metal-organic frameworks (MOFs), coordination polymers, and thin films with tailored properties.

Reactions in Photocatalysis

This compound is utilized in photocatalytic reduction reactions. It acts as a photosensitizer, absorbing light and transferring energy to catalyze chemical transformations. Studies have shown that SnTPyP can enhance the efficiency of photocatalytic hydrogen generation when combined with TiO₂ and Pt nanoparticles . The compound's photochemically reduced species have a relatively long lifetime, which allows them to efficiently transfer electrons to TiO₂ and/or Pt . The excitation of both TiO₂ and the Q-bands of Sn(IV)P enhances the efficiency of photocatalytic hydrogen generation .

Biological Activity and Reactive Oxygen Species (ROS) Generation

This compound can produce singlet oxygen upon irradiation with light, which can induce cell death in cancerous tissues. It can form stable complexes with DNA, leading to enhanced ROS production when exposed to light. These porphyrin-DNA nanocomplexes have shown light-dependent cytotoxicity and can effectively target bladder cancer cells, causing localized membrane damage through lipid peroxidation.

Comparison with Similar Compounds

| Compound | Unique Features |

|---|---|

| Sn(IV) meso-Tetra (4-Sulfonatophenyl) Porphine Dichloride | Contains sulfonate groups, enhancing solubility in aqueous environments. |

| Zinc(II) meso-Tetra (4-Pyridyl) Porphine | Lacks tin's redox properties but retains similar structural characteristics. |

| Copper(II) meso-Tetra (4-Pyridyl) Porphine | Exhibits different electronic properties due to copper's unique oxidation states. |

Wissenschaftliche Forschungsanwendungen

Energy Harvesting

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride exhibits potential in solar energy harvesting due to its ability to form supramolecular assemblies. These assemblies can enhance light absorption and energy transfer efficiency, making them suitable for developing advanced solar cell materials .

Sensor Development

The photoconductive properties of this compound enable its use in sensor technologies. It has been demonstrated to detect various analytes, including iodine vapor and salicylate anions, through chemiresistor sensing modes. The sensors can operate effectively at millimolar concentrations, showcasing their sensitivity and specificity .

Catalysis

The coordination chemistry of this compound allows it to act as a catalyst in various chemical reactions. Notably, it has been employed in hydrogen evolution reactions and photocatalytic reduction processes. Its ability to facilitate redox reactions enhances its utility in catalytic applications.

Biomedical Applications

Research indicates that this compound has significant potential as an anticancer agent. It generates reactive oxygen species upon light activation, which can selectively target cancer cells while minimizing damage to healthy tissues. This property is particularly valuable in photodynamic therapy for cancer treatment . Additionally, its interactions with biological membranes suggest potential applications in drug delivery systems, enhancing the uptake of therapeutic agents into cells .

Case Study 1: Photodynamic Therapy

A study demonstrated that this compound forms stable complexes with single-stranded DNA, leading to the production of reactive oxygen species when exposed to light. This property was exploited in vitro to induce cytotoxicity against bladder cancer cells and showed promising anti-tumor activity in vivo using bladder cancer xenografts .

Case Study 2: Sensor Development

Research on the self-assembled porphyrin nanotubes derived from this compound revealed their effective sensor properties for detecting salicylate anions and iodine vapor. The nanotubes exhibited high photoconductivity and were able to function as both sensors and transducers, indicating their potential for integration into advanced sensing devices .

Wirkmechanismus

The mechanism by which Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride exerts its effects is primarily through its ability to form supramolecular assemblies and coordinate with other molecules. These interactions facilitate electron transfer and energy transfer processes, which are crucial for its applications in catalysis and sensor development . The molecular targets and pathways involved include the coordination of the tin center with various ligands and the formation of J-aggregates that enhance its photoconductive properties .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride include other meso-substituted porphyrins and metallo-porphyrins. For example:

Meso-Tetra (4-Sulfonatophenyl) Porphyrin: This compound also forms supramolecular assemblies and has applications in energy harvesting and sensor development.

Meso-Tetra (4-N-Methylpyridyl) Porphine: Known for its ability to unwind supercoiled DNA, this compound is used in biological research.

The uniqueness of this compound lies in its specific coordination chemistry and photoconductive properties, which make it particularly suitable for applications in catalysis and sensor development .

Biologische Aktivität

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride, with the CAS number 87261-83-4, is a synthetic porphyrin compound that has garnered attention for its potential applications in biological systems, particularly in photodynamic therapy (PDT) and as a reactive oxygen species (ROS) generator. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in cancer treatment, and structural properties.

- Molecular Formula : C₄₀H₂₄Cl₂N₈Sn

- Molecular Weight : 806.28 g/mol

- Structure : The compound features a porphyrin ring with four pyridyl substituents, enhancing its solubility and interaction with biological molecules.

Photodynamic Therapy (PDT)

One of the primary applications of this compound is in PDT. Upon irradiation with light of specific wavelengths, this compound can generate singlet oxygen, a reactive species that induces cell death in cancerous tissues.

- Singlet Oxygen Generation : The compound's ability to produce singlet oxygen is influenced by various factors including solvent conditions and the presence of quenching agents. Studies have shown that porphyrins can achieve significant singlet oxygen quantum yields, which are crucial for their effectiveness as photosensitizers in PDT .

Reactive Oxygen Species Production

Research indicates that Sn(IV) meso-Tetra (4-Pyridyl) Porphine can form stable complexes with DNA, leading to enhanced ROS production when exposed to light. This mechanism has been explored for its potential in anti-cancer therapies.

- Porphyrin-DNA Nanocomplexes : The formation of nanocomplexes between porphyrins and DNA has been shown to induce light-dependent cytotoxicity. In vitro studies demonstrated that these complexes could effectively target bladder cancer cells, causing localized membrane damage through lipid peroxidation .

Efficacy in Cancer Treatment

- In Vitro Studies : Experiments have demonstrated that Sn(IV) meso-Tetra (4-Pyridyl) Porphine induces cell death in cancer cell lines when activated by light. The cytotoxic effects were attributed to ROS-mediated damage to cellular structures .

- In Vivo Studies : In a bladder cancer xenograft model, treatment with porphyrin-DNA nanocomplexes resulted in significant tumor reduction compared to controls. This highlights the therapeutic potential of Sn(IV) meso-Tetra (4-Pyridyl) Porphine in clinical settings .

Structural Insights

The self-assembly properties of Sn(IV) meso-Tetra (4-Pyridyl) Porphine have been investigated to understand how structural variations affect its biological activity.

- Nanostructure Formation : The compound can self-assemble into nanotubes and other nanostructures, which exhibit enhanced photoconductivity and sensing capabilities. These structures can be utilized for developing advanced biomimetic devices .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₂₄Cl₂N₈Sn |

| Molecular Weight | 806.28 g/mol |

| Singlet Oxygen Quantum Yield | Variable; influenced by environment |

| Typical Light Activation Wavelength | 550–552 nm |

Eigenschaften

IUPAC Name |

22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H24Cl2N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.